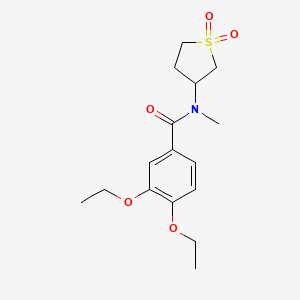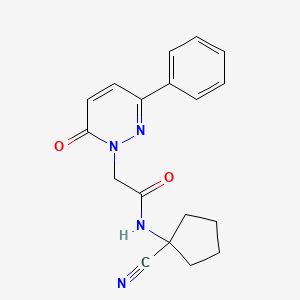
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a thiazole-containing pyrimidine derivative that exhibits biological activity and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Scientific Research Applications
Crystallographic and Structural Insights
Research has delved into understanding the crystal structures of related compounds, revealing insights into their molecular conformations and intramolecular interactions. For example, the study of crystal structures of similar acetamides showed the compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016).
Synthetic Applications and Heterocyclic Chemistry
The compound's derivatives serve as precursors in synthesizing a wide range of heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, thioureido-acetamides have been utilized in cascade reactions for the efficient one-pot synthesis of various heterocycles, highlighting excellent atom economy and the potential for creating biologically active molecules (Schmeyers & Kaupp, 2002).
Antimicrobial and Biological Activities
Several studies have synthesized novel compounds derived from "2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide" and evaluated their antimicrobial activities. For example, new thiazole derivatives have shown considerable antimicrobial effects against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Cankilic & Yurttaş, 2017). Additionally, the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids revealed their potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Growth Stimulant Properties
Research into the compound's derivatives has also uncovered potential agricultural applications. For instance, the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated growth stimulant properties, offering a new avenue for enhancing crop productivity (Pivazyan et al., 2017).
properties
CAS RN |
898421-44-8 |
|---|---|
Product Name |
2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide |
Molecular Formula |
C10H10N4O2S2 |
Molecular Weight |
282.34 |
IUPAC Name |
2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4O2S2/c1-6-4-8(14-9(16)12-6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) |
InChI Key |
RLGDKZHDASPMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=NC=CS2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,5-dimethylbenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2893480.png)



![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)






![2-But-2-ynylsulfanyl-3-(oxolan-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one](/img/structure/B2893498.png)
![4-Methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2893499.png)